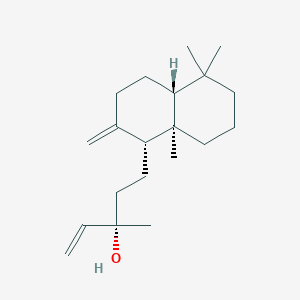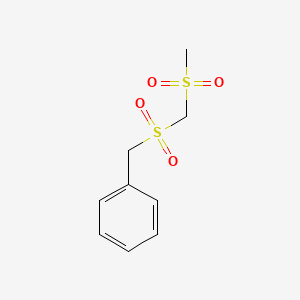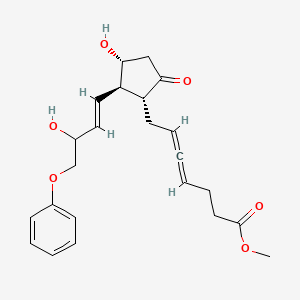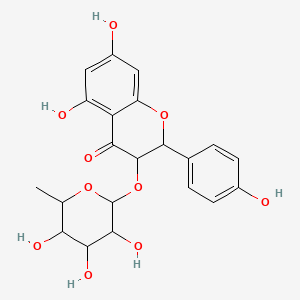
(2S,3R)-Astilbin; NSC 245342
Vue d'ensemble
Description
(2S,3R)-Astilbin; NSC 245342 is a natural product found in Smilax corbularia, Smilax glabra, and other organisms with data available.
Applications De Recherche Scientifique
Sweetness in Wines
(2S,3R)-Astilbin, a stereoisomer of astilbin, has been investigated for its contribution to the sweetness of dry wines. A study by Fayad et al. (2021) explored the presence of various astilbin isomers in wines and their taste properties. The research found that different configurations of astilbin isomers, including (2S,3R)-Astilbin, influenced the perceived sweetness of wines. This study provides insight into the sensory characteristics of wines and the role of astilbin isomers in flavor enhancement (Fayad, Le Scanff, Waffo-Téguo, & Marchal, 2021).
Immunological Research
Astilbin has shown notable immunosuppressive activity, particularly against activated T lymphocytes, which is beneficial for treating human immune diseases. Guo et al. (2007) identified a metabolite of astilbin, 3'-O-methylastilbin, and demonstrated its immunosuppressive efficacy against contact dermatitis. This discovery contributes to understanding astilbin's kinetics and clinical applications in immunology (Guo, Qian, Li, Xu, & Chen, 2007).
Therapeutic Potential in Kidney Disease
Research by Wang et al. (2016) investigated the effects of astilbin on hyperuricemia and kidney injury. Their findings revealed that astilbin could decrease serum uric acid levels and restore kidney function parameters. The study highlights astilbin's potential in developing disease-modifying drugs for hyperuricemia and renal injury (Wang, Zhao, Zhang, & Chen, 2016).
Interaction with Serum Proteins
A study by Liu et al. (2018) explored the binding interaction of astilbin with bovine serum albumin (BSA), using spectroscopic techniques combined with molecular docking methods. This research is significant for understanding the transportation and distribution of astilbin in the human body, as well as its bioactivities (Liu, He, Liu, He, Tang, Lou, Huo, & Cao, 2018).
Multidimensional Medicinal Benefits
Sharma et al. (2020) conducted a systematic review to summarize the physiological and pharmacological activities of astilbin. The review emphasized astilbin's potential in managing immune system diseases and its antibacterial, antioxidative, and hepatoprotective activities. This research underlines astilbin's multifaceted medicinal benefits and its prospects for novel drug development (Sharma, Gupta, Chauhan, Nair, & Sharma, 2020).
Propriétés
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-25,27-28H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUPQWGKORWZII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



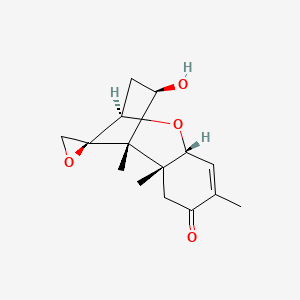
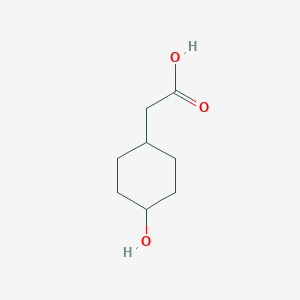
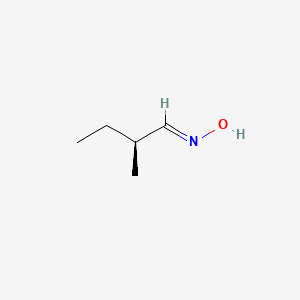

![[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1253718.png)


![2-[[7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1253723.png)

